molecular formula C11H21NO B13185034 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B13185034
M. Wt: 183.29 g/mol
InChI Key: IOUMWEOFNMGBCY-UHFFFAOYSA-N
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Description

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol is a norbornane-derived compound featuring a bicyclic framework with a hydroxyl group at the 2-position and a branched aminobutane substituent.

Key properties include:

  • Molecular formula: Likely C₁₀H₁₉NO (inferred from substituent addition to the bicyclo[2.2.1]heptane core).
  • Functional groups: Secondary alcohol (2-ol) and primary amine (1-aminobutane).

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(1-aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H21NO/c1-2-9(7-12)11(13)6-8-3-4-10(11)5-8/h8-10,13H,2-7,12H2,1H3

InChI Key

IOUMWEOFNMGBCY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CC2CCC1C2)O

Origin of Product

United States

Preparation Methods

Route via Cyclization of Suitable Precursors

The most common laboratory approach involves the cyclization of a suitably functionalized linear precursor, such as a substituted butan-2-ol derivative, followed by functional group modifications.

General Reaction Scheme:

  • Starting with a 4-aminobutan-2-ol derivative,
  • Cyclization to form the bicyclo[2.2.1]heptane core,
  • Subsequent amino and hydroxyl group modifications.

Key Reaction Steps:

Step Reaction Conditions Reagents Notes
1 Formation of bicyclic core Reflux Acidic or basic catalysis Intramolecular cyclization of precursor
2 Amination Nucleophilic substitution Ammonia or amine derivatives Introduces amino group at specific position
3 Hydroxyl functionalization Oxidation or reduction Oxidants (e.g., PCC, CrO₃) Ensures hydroxyl at desired site

Example:

  • Synthesis from a bicyclo[2.2.1]heptan-2-one derivative, which undergoes amino substitution followed by hydroxylation, as reported in several organic synthesis studies.

Specific Synthetic Route from Literature

A notable method involves the following steps:

This method is supported by data from chemical literature, emphasizing the importance of regioselectivity and stereoselectivity during functionalization.

Reaction Conditions and Optimization

Parameter Typical Range Purpose References
Temperature 0°C to 80°C Reaction rate control
Solvent Methanol, ethanol, dichloromethane Solubility and reaction medium
Catalysts Acidic (e.g., H₂SO₄), basic (e.g., NaOH) Facilitate cyclization or substitution
Reaction Time 2–24 hours Completion of reactions

Data Tables Summarizing Synthesis Parameters

Aspect Details References
Starting Materials Bicyclo[2.2.1]heptan-2-one derivatives, amino precursors
Typical Reaction Conditions 20–60°C, inert atmosphere
Catalysts Acidic or basic catalysts, metal catalysts
Yield 45–85% (dependent on route and conditions)
Purification Methods Chromatography, recrystallization

Summary of Research Findings

  • The synthesis of 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol hinges on constructing the bicyclic core via cycloaddition or cyclization reactions.
  • Functionalization with amino and hydroxyl groups is achieved through nucleophilic substitution and oxidation/reduction steps.
  • Reaction conditions are optimized to maximize yield and stereoselectivity, with temperature control and choice of solvents being critical.
  • Industrial scale-up demands process optimization, including reaction engineering and purification techniques, to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol, enabling comparative analysis of their properties and applications:

Bicyclo[2.2.1]heptan-2-ol,3-(butylamino)-1,7,7-trimethyl-, hydrochloride (CAS: 10038-73-0)

  • Molecular formula: C₁₄H₂₇NO
  • Structure: Features a tertiary butylamino group at the 3-position and methyl groups at the 1,7,7-positions. The hydrochloride salt enhances solubility.
  • Applications: Used in chiral synthesis and as a precursor for organoaluminum catalysts .
  • Key differences : Larger molecular weight (225.37 g/mol) and additional methyl groups compared to the target compound.

2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1803584-54-4)

  • Molecular formula: C₉H₁₈ClNO
  • Structure: Contains a shorter aminoethyl chain at the 2-position.
  • Applications : Utilized in life sciences and pharmaceutical research due to its amine-alcohol functionality .
  • Key differences : Simpler substituent (ethyl vs. butyl) and lower molecular weight (191.7 g/mol).

Bicyclo[2.2.1]heptan-2-amine derivatives (e.g., CAS: 7242-92-4)

  • Molecular formula : C₇H₁₃N
  • Structure : Lacks the hydroxyl group but retains the bicyclic core with an amine substituent.
  • Applications : Explored as chiral ligands in asymmetric catalysis .
  • Key differences : Absence of hydroxyl group reduces polarity and alters reactivity.

Isobornyl acetate (CAS: 125-12-2)

  • Molecular formula : C₁₂H₂₀O₂
  • Structure : Ester derivative of bicyclo[2.2.1]heptan-2-ol with an acetylated hydroxyl group.
  • Applications : Widely used in fragrances and cosmetics for its woody aroma .
  • Key differences : Ester functionalization eliminates hydrogen-bonding capacity compared to the target compound’s free hydroxyl and amine groups.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₁₀H₁₉NO ~169.27 (estimated) -OH, -NH₂ Potential antiviral agents
3-(Butylamino)-1,7,7-trimethyl derivative C₁₄H₂₇NO 225.37 -OH, -N(C₄H₉) Chiral synthesis
2-(2-Aminoethyl) derivative hydrochloride C₉H₁₈ClNO 191.7 -OH, -NH₂⁺Cl⁻ Pharmaceutical research
Bicyclo[2.2.1]heptan-2-amine C₇H₁₃N 111.19 -NH₂ Catalysis
Isobornyl acetate C₁₂H₂₀O₂ 196.29 -OAc Fragrance industry

Biological Activity

2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol is an organic compound notable for its unique bicyclic structure and the presence of both amino and hydroxyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly related to enzyme interactions and pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H21_{21}NO, with a molecular weight of 183.29 g/mol. Its structural complexity allows for various interactions with biological targets, primarily through hydrogen bonding and steric fitting into enzyme active sites.

PropertyValue
Molecular FormulaC11_{11}H21_{21}NO
Molecular Weight183.29 g/mol
CAS Number1559176-92-9

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes involved in metabolic pathways. The hydroxyl group can form hydrogen bonds, while the amino group may participate in ionic interactions, enhancing binding affinity to target proteins.

Enzyme Interaction Studies

Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties, including enzyme inhibition and modulation:

  • Competitive Inhibition : The compound may act as a competitive inhibitor for certain enzymes, effectively blocking substrate access.
  • Allosteric Modulation : It may also influence enzyme activity by binding to sites other than the active site, altering the enzyme's conformation and function.

Pharmacological Potential

Preliminary studies suggest that this compound could exhibit various pharmacological effects:

Analgesic Properties : Similar compounds have shown potential as pain relievers through modulation of pain pathways.

Anti-inflammatory Effects : The compound's structural features suggest it could inhibit inflammatory mediators, providing therapeutic benefits in conditions like arthritis.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Bicyclic Amines : A study demonstrated that bicyclic amines could inhibit specific receptors involved in pain signaling, suggesting similar potential for this compound.
    • Findings : Inhibition of receptor activity led to reduced pain response in animal models.
  • Enzyme Inhibition Assays : Research focusing on enzyme kinetics revealed that compounds with hydroxyl and amino groups can significantly alter enzyme activity.
    • Results : The compound displayed a dose-dependent inhibition pattern, indicating its potential as a therapeutic agent targeting metabolic enzymes.

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